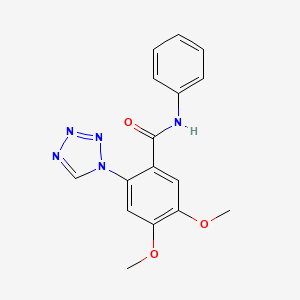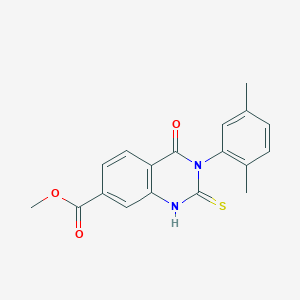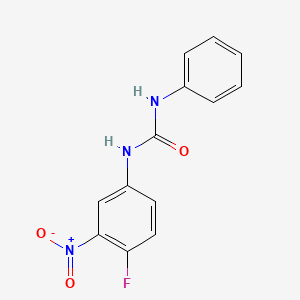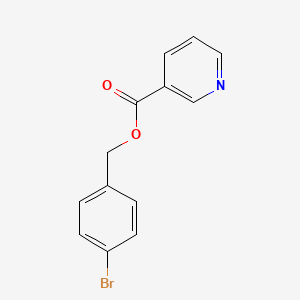![molecular formula C19H23N3O3 B5732071 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, commonly known as DNMDP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. DNMDP belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.
作用機序
The exact mechanism of action of DNMDP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. DNMDP has also been found to interact with certain receptors in the brain, such as the sigma-1 receptor, which is involved in regulating a variety of physiological processes.
Biochemical and Physiological Effects:
DNMDP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. DNMDP has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using DNMDP in lab experiments include its potential use in the development of new drugs for the treatment of various diseases. DNMDP has been found to possess a wide range of biological activities, making it a promising candidate for drug development. However, the limitations of using DNMDP in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on DNMDP. One area of research is the development of new drugs based on DNMDP. Researchers are exploring the potential use of DNMDP derivatives in the treatment of various diseases, including neurodegenerative diseases, cancer, and psychiatric disorders. Another area of research is the elucidation of the exact mechanism of action of DNMDP. Researchers are working to understand how DNMDP interacts with neurotransmitters and receptors in the brain. Finally, researchers are exploring the potential use of DNMDP in combination with other drugs to enhance its therapeutic effects.
合成法
DNMDP can be synthesized using a multi-step process that involves the reaction of 2,4-dinitrophenol with 2,3-dimethylphenylpiperazine in the presence of a catalyst. The product is then purified using column chromatography to obtain pure DNMDP. The synthesis of DNMDP is a complex process that requires specialized equipment and expertise.
科学的研究の応用
DNMDP has been extensively studied for its potential use in the development of new drugs. It has been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. DNMDP has also been found to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain.
特性
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-18(15(14)2)21-10-8-20(9-11-21)13-16-12-17(22(24)25)6-7-19(16)23/h3-7,12,23H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBPKIXRYPTPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423248 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)





![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)


![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)